2-(2-Naphthyloxy)propanoyl chloride
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Overview
Description
2-(2-Naphthyloxy)propanoyl chloride is a chemical compound with the molecular formula C13H11ClO2 and a molecular weight of 234.68. It is primarily used in proteomics research. The compound consists of 13 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms.
Preparation Methods
The synthesis of 2-(2-Naphthyloxy)propanoyl chloride typically involves the reaction of 2-naphthol with propanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
2-(2-Naphthyloxy)propanoyl chloride undergoes various types of chemical reactions, including nucleophilic acyl substitution reactions . Common reagents used in these reactions include alcohols, amines, and water . For example, when reacted with alcohols, it forms esters, and with amines, it forms amides . The major products formed from these reactions depend on the nucleophile used. For instance, reacting with ethanol would yield an ester, while reacting with ammonia would yield an amide .
Scientific Research Applications
2-(2-Naphthyloxy)propanoyl chloride is widely used in scientific research, particularly in the field of proteomics . It is employed in the synthesis of various bioactive molecules and as a reagent in organic synthesis . In biology and medicine, it is used to modify proteins and peptides, aiding in the study of protein functions and interactions . In the industrial sector, it is used in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(2-Naphthyloxy)propanoyl chloride involves nucleophilic acyl substitution . The compound reacts with nucleophiles, such as alcohols or amines, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, expelling the chloride ion and forming the final product, such as an ester or amide . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2-(2-Naphthyloxy)propanoyl chloride can be compared with other acyl chlorides, such as propanoyl chloride and benzoyl chloride . While all these compounds undergo similar nucleophilic acyl substitution reactions, this compound is unique due to the presence of the naphthyloxy group, which can influence its reactivity and the types of products formed . Similar compounds include propanoyl chloride, benzoyl chloride, and acetyl chloride .
Properties
IUPAC Name |
2-naphthalen-2-yloxypropanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAYQLGWWSPJJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512093 |
Source
|
Record name | 2-[(Naphthalen-2-yl)oxy]propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62782-37-0 |
Source
|
Record name | 2-[(Naphthalen-2-yl)oxy]propanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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